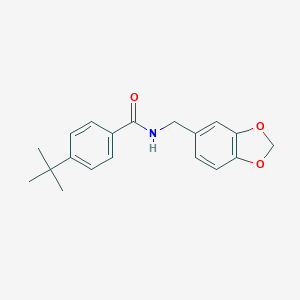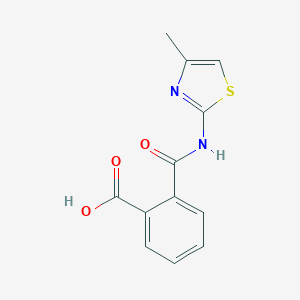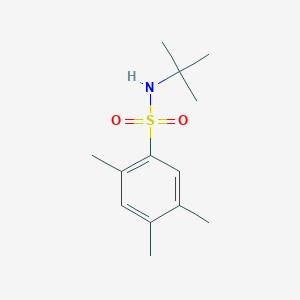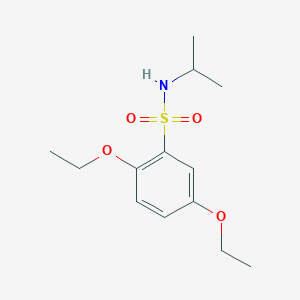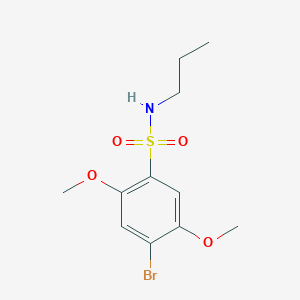![molecular formula C12H17NO4S B225480 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DMSPP is a sulfonamide-based compound that contains a pyrrolidine ring and two methoxy groups attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The sulfonamide group of this compound is believed to play a crucial role in this process, as it forms a stable complex with the zinc ion present in the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the regulation of pH in the body. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acid in the body. This, in turn, leads to a decrease in the pH of the blood and other body fluids.
Advantages and Limitations for Lab Experiments
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It has also been shown to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound in lab experiments is that it may not accurately mimic the effects of other sulfonamide-based compounds in vivo, as the mechanism of action of this compound may differ from that of other sulfonamides.
Future Directions
There are several future directions for the study of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine and its potential applications in various fields. One area of research involves the development of new sulfonamide-based compounds that can selectively target specific isoforms of carbonic anhydrase, thereby reducing the risk of side effects associated with non-selective inhibitors. Another area of research involves the use of this compound as a tool for studying the role of carbonic anhydrase in various diseases, such as cancer and osteoporosis. Additionally, the potential applications of this compound in drug development and as a diagnostic tool for various diseases warrant further investigation.
Synthesis Methods
The synthesis of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been achieved using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of pyrrolidine with 2,4-dimethoxybenzenesulfonyl azide in the presence of a copper catalyst. These methods have been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a tool to study the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body.
properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO4S/c1-16-10-5-6-12(11(9-10)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
PDSROXLWOVNDND-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)
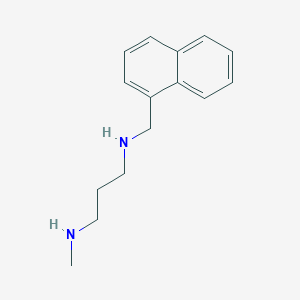


![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

